N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide
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Overview
Description
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide is a chemical compound with the molecular formula C8H13BrN4O It is a derivative of guanidine, featuring a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide typically involves the reaction of 2-methoxypyridine-4-carbaldehyde with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Conditions: Varying temperatures and pH levels depending on the specific reaction
Major Products Formed
Oxidation: Formation of N-[(2-methoxypyridin-4-yl)methyl]guanidine oxides
Reduction: Formation of N-[(2-methoxypyridin-4-yl)methyl]amines
Substitution: Formation of substituted guanidine derivatives
Scientific Research Applications
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride
- N-[(2-methoxypyridin-4-yl)methyl]guanidine sulfate
Uniqueness
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methyl]guanidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.BrH/c1-13-7-4-6(2-3-11-7)5-12-8(9)10;/h2-4H,5H2,1H3,(H4,9,10,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOITYMNKOUNXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CN=C(N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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